1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone
Description
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c1-10(2)5-18(9(10)19)17-8-7(12)3-6(4-16-8)11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABVFJYNBSGWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)-2-aminopyridine.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the pyridine intermediate with a suitable azetidine precursor under controlled conditions.
Final Coupling and Purification: The final step involves coupling the azetidine intermediate with the pyridine intermediate, followed by purification to obtain the desired compound.
Chemical Reactions Analysis
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Agrochemicals: Due to its chemical stability and biological activity, the compound can be used in the development of new agrochemicals for pest control.
Material Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-3,3-dimethyl-2-azetanone
Haloxyfop Methyl Ester
- Structural Difference: Contains a phenoxy-propanoate ester linked to the pyridinyloxy group instead of an azetanone ring.
- Implications: The ester group enhances hydrophobicity, typical of herbicide formulations. Molecular formula: C₁₆H₁₃ClF₃NO₄ .
- Use : Herbicide .
Metabolic and Regulatory Considerations
- Metabolites: The metabolite AMGT () includes a glucopyranosyloxy group, indicating phase II conjugation as a detoxification pathway. This contrasts with the target compound, which lacks obvious conjugation sites .
- Regulatory Status : Haloxyfop methyl ester and fluopyram () are regulated under U.S. trade and pesticide codes, reflecting their commercial use. The target compound’s regulatory status remains unclear .
Biological Activity
Overview
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone is a compound with significant biological activity, particularly in the context of medicinal chemistry. Its unique structural features, including a pyridine ring substituted with chloro and trifluoromethyl groups, contribute to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that this compound may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects. However, detailed studies are required to elucidate the exact mechanisms at play.
In Vitro Studies
Several studies have evaluated the cytotoxicity and inhibitory effects of this compound against various cancer cell lines. Below is a summary of findings from recent research:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |
These results indicate that the compound exhibits potent cytotoxic effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition Studies
The compound also demonstrated inhibitory activity against c-Met kinase, a target implicated in cancer progression. The IC50 values for c-Met inhibition were found to be comparable to known inhibitors:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.090 |
| Foretinib | 0.019 |
This suggests that the compound could serve as a lead structure for developing new c-Met inhibitors .
Case Study 1: Apoptosis Induction
In one study, treatment with the compound resulted in increased apoptosis in A549 cells, as evidenced by flow cytometry assays. The apoptosis rates were observed to be dose-dependent:
- Control Group: 5.16%
- Treatment (15 μM): 35.87%
These findings indicate that the compound not only inhibits cell proliferation but also induces programmed cell death in cancer cells .
Case Study 2: Cell Cycle Arrest
Further investigations revealed that treatment with the compound led to significant changes in cell cycle distribution in A549 cells:
- Control G0/G1 Phase: 56.06%
- Treatment (15 μM): Increased G0/G1 phase population
This suggests that the compound may cause cell cycle arrest, contributing to its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
